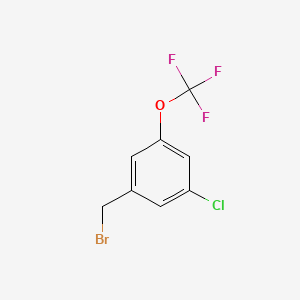

3-Chloro-5-(trifluoromethoxy)benzyl bromide

Description

BenchChem offers high-quality 3-Chloro-5-(trifluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVSKKRMOPJKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590672 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-33-9 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS No. 886503-33-9), a key building block in modern medicinal and agrochemical research. We will delve into its synthesis, reactivity, and applications, offering field-proven insights into its strategic use in the development of complex molecules.

Core Compound Identity and Physicochemical Properties

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a substituted aromatic halide valued for its unique electronic properties. The presence of both a chloro and a trifluoromethoxy group on the benzene ring significantly influences the reactivity of the benzylic bromide, making it a potent electrophile for various synthetic transformations. These substitutions are critical in tuning the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery.[1]

Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

| Property | Value | Source |

| CAS Number | 886503-33-9 | [2] |

| Molecular Formula | C₈H₅BrClF₃O | [2] |

| Molecular Weight | 289.48 g/mol | [2] |

| IUPAC Name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | N/A |

| Appearance | Typically a colorless to light yellow liquid or solid | N/A |

| Solubility | Soluble in polar organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). The presence of the oxygen atom in the OCF₃ group may increase solubility in polar solvents compared to CF₃ analogues.[3] | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide is typically achieved through the bromination of its corresponding benzyl alcohol precursor, 3-chloro-5-(trifluoromethoxy)benzyl alcohol. This transformation is a cornerstone of synthetic organic chemistry, and several reliable methods exist.

Recommended Synthesis Protocol: Appel-type Reaction

A common and effective method for this conversion is the Appel reaction or a variation thereof, which utilizes a phosphine and a bromine source. This method is favored for its mild reaction conditions and high yields.

Diagram 1: Synthetic Pathway from Benzaldehyde to Benzyl Bromide

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reduction of the Aldehyde:

-

To a solution of 3-chloro-5-(trifluoromethoxy)benzaldehyde (1.0 equiv) in methanol (MeOH) at 0 °C, slowly add sodium borohydride (NaBH₄) (1.1 equiv).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-5-(trifluoromethoxy)benzyl alcohol.

-

-

Bromination of the Alcohol:

-

Dissolve the crude 3-chloro-5-(trifluoromethoxy)benzyl alcohol (1.0 equiv) and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.2 equiv) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-5-(trifluoromethoxy)benzyl bromide.

-

Causality and Trustworthiness: The use of PPh₃ and NBS provides a reliable in-situ generation of the brominating phosphonium species, which readily activates the benzylic alcohol for Sₙ2 displacement by the bromide ion. This method avoids the use of harsh acidic conditions (like HBr gas) that could lead to side reactions. The protocol is self-validating through standard analytical techniques like TLC and subsequent NMR analysis.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 3-Chloro-5-(trifluoromethoxy)benzyl bromide lies in its function as a potent electrophilic alkylating agent. The benzylic carbon is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effects of the chloro and trifluoromethoxy substituents, and the excellent leaving group ability of the bromide ion.

Diagram 2: Reactivity Profile - Nucleophilic Substitution

Sources

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl bromide for Advanced Chemical Synthesis

This guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS No. 886503-33-9), a key intermediate for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical properties, reactivity, applications, and safety protocols, offering field-proven insights to empower your next discovery.

Core Chemical Profile and Physicochemical Properties

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a substituted toluene derivative featuring a highly reactive benzylic bromide. The strategic placement of a chloro and a trifluoromethoxy group on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable building block in synthetic chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful lipophilic, electron-withdrawing moiety that can enhance the metabolic stability and cell permeability of target molecules, a highly desirable feature in modern drug design.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 886503-33-9 | [3][4] |

| Molecular Formula | C₈H₅BrClF₃O | [3][4] |

| Molecular Weight | 289.48 g/mol | [3] |

| IUPAC Name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | [5] |

| Synonyms | 3-(Bromomethyl)-5-chlorophenyl trifluoromethyl ether | [5] |

| Physical Form | Liquid | [5] |

| Solubility | Shows high solubility in polar organic solvents. | [1] |

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide typically proceeds via the bromination of the corresponding benzyl alcohol. This is a standard and reliable method for generating benzylic bromides.

Caption: Plausible synthesis of the title compound.

Causality Behind Experimental Choices: The choice of a brominating agent like phosphorus tribromide (PBr₃) or a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) is critical. PBr₃ is a robust and effective reagent for converting primary alcohols to bromides. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) to prevent side reactions. Conducting the initial phase of the reaction at low temperatures (0°C) helps to control the exothermicity, followed by a period at room temperature to ensure the reaction goes to completion.[1]

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound stems from the lability of the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 3-chloro-5-(trifluoromethoxy)benzyl moiety into various molecular scaffolds.

Caption: Nucleophilic substitution reactions.

The electron-withdrawing nature of the chloro and trifluoromethoxy substituents on the aromatic ring slightly destabilizes the carbocation that would form in an Sₙ1 mechanism. Consequently, the Sₙ2 pathway is generally favored, particularly with non-hindered nucleophiles. This stereospecificity can be crucial in the synthesis of chiral molecules.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is often referred to as a "super-methyl" group due to its similar size but vastly different electronic properties. Its inclusion in drug candidates can significantly improve key ADME (absorption, distribution, metabolism, and excretion) properties.[2]

-

Enhanced Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2]

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, which can alter receptor binding interactions and solubility profiles.

This benzyl bromide is therefore an ideal reagent for introducing this valuable functional group into potential therapeutic agents, including antiviral, anticancer, and central nervous system-targeting compounds.[7][8]

Experimental Protocols and Spectroscopic Characterization

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for the alkylation of a generic nucleophile. Self-Validation Principle: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed. The identity of the product should be confirmed by mass spectrometry and NMR.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.0 equivalent) and a suitable base (1.1 equivalents, e.g., K₂CO₃, NaH) in a dry aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 3-Chloro-5-(trifluoromethoxy)benzyl bromide (1.05 equivalents) in the same solvent via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂Br) expected around δ 4.5 ppm. - Three aromatic protons appearing as multiplets or distinct singlets/doublets between δ 7.0-7.5 ppm. |

| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. - Aromatic carbons between δ 115-140 ppm. - A quartet for the -OCF₃ carbon around δ 120 ppm (due to C-F coupling). |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -OCF₃ group. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine and one chlorine atom. - A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺. |

Prediction based on data from similar compounds.[9][10][11]

Safety, Handling, and Storage

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage.[5] |

-

Handling: This compound is a lachrymator and is corrosive. It must be handled in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield, is mandatory.[5][12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The container should be tightly sealed. It is sensitive to moisture.[12]

References

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved from [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

SpectraBase. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 886503-33-9 | MFCD06660311 | 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE [aaronchem.com]

- 5. 3-Chloro-5-(trifluoromethoxy)benzyl bromide | 886503-33-9 [sigmaaldrich.com]

- 6. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide [smolecule.com]

- 9. 3-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 10. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

This guide provides a detailed exploration of the synthetic routes leading to 3-Chloro-5-(trifluoromethoxy)benzyl bromide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making this a sought-after building block in medicinal chemistry. This document will delve into two primary, field-proven synthetic strategies, elucidating the mechanistic underpinnings and providing detailed experimental protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide can be efficiently achieved through two principal pathways, each with its own set of advantages depending on the available starting materials and desired scale.

-

Route A: Benzylic Bromination. This is a direct approach involving the radical bromination of the methyl group of 3-chloro-5-(trifluoromethoxy)toluene. This method is often preferred for its atom economy and fewer synthetic steps.

Below is a graphical representation of these synthetic strategies.

Figure 2: Simplified radical chain mechanism for benzylic bromination with NBS.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-5-(trifluoromethoxy)toluene | 210.59 | 10.0 | 2.11 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 82 mg |

| Carbon Tetrachloride (CCl4) | - | - | 50 mL |

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethoxy)toluene (2.11 g, 10.0 mmol), N-bromosuccinimide (1.96 g, 11.0 mmol), and azobisisobutyronitrile (82 mg, 0.5 mmol).

-

Add carbon tetrachloride (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3-chloro-5-(trifluoromethoxy)benzyl bromide.

Route B: Synthesis via Benzyl Alcohol Intermediate

This two-step sequence is a robust alternative, particularly when the corresponding benzoic acid is more readily available than the toluene derivative. The first step involves the reduction of 3-chloro-5-(trifluoromethoxy)benzoic acid to 3-chloro-5-(trifluoromethoxy)benzyl alcohol. [1]Subsequently, the benzyl alcohol is converted to the target benzyl bromide. [2]

Step 1: Reduction of 3-Chloro-5-(trifluoromethoxy)benzoic acid

The reduction of the carboxylic acid to the primary alcohol can be achieved using various reducing agents, with borane-tetrahydrofuran complex (BH3·THF) being a common and effective choice. [1] Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-5-(trifluoromethoxy)benzoic acid | 240.57 | 10.0 | 2.41 g |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 20.0 | 20 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |

| Hydrochloric acid (1 M) | - | - | As needed |

| Ethyl acetate | - | - | 50 mL |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-chloro-5-(trifluoromethoxy)benzoic acid (2.41 g, 10.0 mmol) in anhydrous THF (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (20 mL, 20.0 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the mixture to 0°C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extract the product with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 3-chloro-5-(trifluoromethoxy)benzyl alcohol can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Step 2: Bromination of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol

The conversion of benzyl alcohols to benzyl bromides is a well-established transformation. A common and mild method involves the use of triphenylphosphine (PPh3) and N-bromosuccinimide (NBS). [2]This reaction proceeds via an Appel-type mechanism.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-5-(trifluoromethoxy)benzyl alcohol | 226.58 | 10.0 | 2.27 g |

| Triphenylphosphine (PPh3) | 262.29 | 11.0 | 2.89 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Procedure:

-

Dissolve 3-chloro-5-(trifluoromethoxy)benzyl alcohol (2.27 g, 10.0 mmol) and triphenylphosphine (2.89 g, 11.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.96 g, 11.0 mmol) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-chloro-5-(trifluoromethoxy)benzyl bromide.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use should be minimized and handled with extreme care in a fume hood. Consider alternative solvents such as cyclohexane or acetonitrile where appropriate. [3]* Borane-Tetrahydrofuran Complex: Flammable and reacts violently with water. Handle under an inert atmosphere and quench with care.

-

3-Chloro-5-(trifluoromethoxy)benzyl bromide: As a benzyl bromide derivative, this compound is expected to be a lachrymator and an alkylating agent. Handle with appropriate PPE in a fume hood.

Conclusion

The synthesis of 3-chloro-5-(trifluoromethoxy)benzyl bromide is readily achievable through either direct benzylic bromination of the corresponding toluene or a two-step sequence from the benzoic acid. The choice of route will largely depend on the availability and cost of the starting materials. Both methods, when carried out with the necessary precautions, provide reliable access to this valuable synthetic intermediate. The protocols outlined in this guide are based on established chemical principles and can be adapted for various research and development applications.

References

- Lee, J. C., & Hwang, E. Y. (n.d.). An Efficient and Fast Method for the Preparation of Benzylic Bromides. [Source not further specified].

- Supporting information for General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides.

- Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

- Process for the bromination of deactivated toluenes in the benzylic position.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.

- Benzyl chloride to benzyl bromide in 2 steps. Brainly.in.

- 3-Chloro-5-(pentafluorosulfur)benzyl bromide. Benchchem.

- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI, Karaikudi.

- Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. [Source not specified].

- Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). In a continuous-flow protocol for the bromination of benzylic compounds with only a small excess of N-bromosuccinimide, the radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer tubing. The Journal of Organic Chemistry, 79(1), 223–229.

- Benzyl bromide synthesis method.

- 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID. ChemicalBook.

- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

- 3-Bromo-2-chloro-5-(trifluoromethoxy)toluene. ChemicalBook.

- 3-CHLORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis. ChemicalBook.

- What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. Guidechem.

- 3-Chloro-2,4,5-trifluorobenzoic acid.

- 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL ALCOHOL. ChemicalBook.

Sources

3-Chloro-5-(trifluoromethoxy)benzyl bromide molecular structure

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl bromide

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS No. 886503-33-9), a key building block in modern medicinal chemistry and organic synthesis.[1] The document elucidates its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a robust synthetic pathway, including a step-by-step experimental protocol and purification workflow. The guide explores the compound's core reactivity, centered on the versatile benzyl bromide moiety, and examines the strategic importance of the 3-chloro and 5-(trifluoromethoxy) substituents in drug design for modulating properties such as lipophilicity and metabolic stability.[2][3] This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in the synthesis of novel chemical entities.

Introduction: Strategic Importance in Synthesis

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from a combination of three key structural features:

-

The Benzyl Bromide Handle: This functional group is an excellent electrophile, making the molecule a versatile reagent for introducing the 3-chloro-5-(trifluoromethoxy)phenylmethyl moiety into a target structure, typically via nucleophilic substitution reactions.[4]

-

The Trifluoromethoxy (-OCF3) Group: In medicinal chemistry, the -OCF3 group is a highly valued substituent. It is one of the most lipophilic electron-withdrawing groups, significantly enhancing a molecule's membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism.[3] Its steric and electronic properties make it a powerful tool for modulating a drug candidate's pharmacokinetic profile.[3]

-

The Chloro (-Cl) Substituent: The presence of a chlorine atom further influences the electronic nature of the aromatic ring and provides an additional site for potential modification. Halogen atoms are known to participate in halogen bonding and can fine-tune the binding affinity of a ligand to its biological target.[5]

The strategic placement of these groups makes this compound a valuable intermediate for constructing complex molecules with tailored pharmacological properties.[2][6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure consists of a benzene ring substituted at position 1 with a bromomethyl group (-CH₂Br), at position 3 with a chlorine atom (-Cl), and at position 5 with a trifluoromethoxy group (-OCF3).

Caption: 2D representation of 3-Chloro-5-(trifluoromethoxy)benzyl bromide.

Physicochemical Data

The key physical and chemical properties of the compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 886503-33-9 | [1][7] |

| Molecular Formula | C₈H₅BrClF₃O | [1][7] |

| Molecular Weight | 289.48 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-5-(trifluoromethoxy)benzyl bromide. While specific spectra should be run for each batch, the expected characteristic signals are:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.4-4.6 ppm. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their meta-coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The benzylic carbon (-CH₂Br) is expected in the range of δ 30-35 ppm. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the fluorine atoms. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

IR (Infrared Spectroscopy): The IR spectrum would display characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching for the aromatic ring, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

Synthesis and Purification

The most common and efficient synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide involves the bromination of its corresponding alcohol precursor.

Synthetic Pathway Workflow

The synthesis is a direct conversion of a benzyl alcohol to a benzyl bromide, a standard transformation in organic chemistry. The choice of brominating agent is critical; phosphorus tribromide (PBr₃) is highly effective for this purpose.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 3-Chloro-5-(trifluoromethoxy)benzyl bromide from 3-Chloro-5-(trifluoromethoxy)benzyl alcohol.

Reagents & Equipment:

-

3-Chloro-5-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-Chloro-5-(trifluoromethoxy)benzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath. The use of an anhydrous solvent is critical to prevent quenching the PBr₃ reagent.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel over 20-30 minutes. This slow addition is a key control point to manage the exothermic nature of the reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. This step must be performed cautiously in a well-ventilated fume hood as it can produce HBr gas.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Analysis Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts.

Caption: Workflow for purification and analytical confirmation.

Purification Protocol (Column Chromatography):

-

Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity of the eluent should be optimized by TLC (a typical starting point is 9:1 hexane:ethyl acetate).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified 3-Chloro-5-(trifluoromethoxy)benzyl bromide.[8]

Chemical Reactivity and Applications

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for 3-Chloro-5-(trifluoromethoxy)benzyl bromide is nucleophilic substitution at the benzylic carbon. The bromide is an excellent leaving group, and the benzylic position is activated towards both Sₙ1 and Sₙ2 pathways. This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles that react with this compound include:

-

Amines (R-NH₂): To form substituted benzylamines.

-

Alkoxides (R-O⁻): To form benzyl ethers.

-

Thiols (R-SH): To form benzyl thioethers.[4]

-

Cyanide (CN⁻): To form the corresponding benzyl nitrile, which can be further elaborated.

This reactivity makes it a fundamental building block for introducing the unique 3-chloro-5-(trifluoromethoxy)phenylmethyl scaffold into larger, more complex molecules.[8]

Applications in Drug Discovery

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prevalent in modern pharmaceuticals due to their ability to enhance key drug-like properties.[3][6] 3-Chloro-5-(trifluoromethoxy)benzyl bromide serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) where these properties are desired.

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), which can increase the half-life of a drug in the body.[3]

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity (Hansch π value of +1.04), which can improve a compound's ability to cross cellular membranes and reach its target.[3]

-

Binding Affinity: The electron-withdrawing nature of the -OCF₃ and -Cl groups alters the electronic landscape of the aromatic ring, which can be fine-tuned to optimize interactions with the target protein or enzyme.

Safety and Handling

Proper handling of 3-Chloro-5-(trifluoromethoxy)benzyl bromide is imperative due to its hazardous nature.

Hazard Identification

This compound is classified as corrosive and can cause severe tissue damage upon contact.

| Hazard Statement | Description | Reference(s) |

| H314 | Causes severe skin burns and eye damage. | [9] |

| H318 | Causes serious eye damage. | [9][10] |

| Corrosive | Corrosive to metals and tissue. | [9][11] |

Recommended Handling and Storage Protocol

All work must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles. A face shield is recommended when handling larger quantities.[9][10][11]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure an eyewash station and safety shower are immediately accessible.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[10][11]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[10][11]

Conclusion

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a high-value chemical reagent whose molecular structure is deliberately designed for utility in advanced organic synthesis. The interplay between its reactive benzyl bromide handle and the property-modulating chloro and trifluoromethoxy substituents makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective application in the development of next-generation pharmaceuticals and other high-performance chemical products.

References

- Benchchem. (n.d.). 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9.

- Benchchem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide.

- Paiva, I., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- Gomes, P. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- D'Souza, A., & Battilocchio, C. (2024).

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. 886503-33-9 | MFCD06660311 | 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE [aaronchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Chloro-5-(trifluoromethoxy)benzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in derivative compounds, making it a valuable synthon for drug discovery.[2] The benzylic bromide provides a reactive handle for a variety of nucleophilic substitution reactions. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior.

Molecular Structure and Spectroscopic Rationale

The structure of 3-Chloro-5-(trifluoromethoxy)benzyl bromide dictates the expected spectroscopic signatures. The aromatic ring contains three distinct protons, and the substituents (-Cl, -OCHF3, -CH2Br) will influence their chemical shifts in ¹H and ¹³C NMR spectroscopy. The trifluoromethoxy group will produce a characteristic singlet in ¹⁹F NMR. Infrared (IR) spectroscopy will reveal characteristic vibrational modes of the aromatic ring and the functional groups. Mass spectrometry (MS) will provide information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-5-(trifluoromethoxy)benzyl bromide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.45 | Singlet | 2H | -CH₂Br |

| ~ 7.15 | Singlet | 1H | Ar-H |

| ~ 7.25 | Singlet | 1H | Ar-H |

| ~ 7.35 | Singlet | 1H | Ar-H |

Interpretation:

-

The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet around 4.45 ppm. This chemical shift is downfield due to the deshielding effect of the adjacent bromine atom.

-

The three aromatic protons will appear as distinct singlets, or very finely split multiplets, in the aromatic region (7.0-7.5 ppm). Their precise chemical shifts are influenced by the combined electronic effects of the chloro, trifluoromethoxy, and bromomethyl substituents.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-(trifluoromethoxy)benzyl bromide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 32 | -CH₂Br |

| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~ 121 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 135 | Ar-C-Cl |

| ~ 140 | Ar-C-CH₂Br |

| ~ 149 | Ar-C-OCF₃ |

Interpretation:

-

The benzylic carbon (-CH₂Br) is expected at a relatively upfield position around 32 ppm.

-

The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J) of approximately 257 Hz.

-

The aromatic region will show six distinct signals, three for the protonated carbons and three for the quaternary carbons. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is a sensitive technique for detecting and characterizing fluorine-containing compounds.[5] The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it possible to distinguish between different fluorine environments.[5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet | -OCF₃ |

Interpretation:

-

The three equivalent fluorine atoms of the trifluoromethoxy group are expected to produce a single, sharp signal around -58 ppm relative to a CFCl₃ standard. The absence of coupling indicates no adjacent fluorine or hydrogen atoms.

Experimental Workflow for NMR Analysis:

Caption: Predicted major fragmentation pathways for 3-Chloro-5-(trifluoromethoxy)benzyl bromide in EI-MS.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, for example, by electron impact (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of 3-Chloro-5-(trifluoromethoxy)benzyl bromide. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on established principles and data from closely related structures. This information is invaluable for researchers in synthetic chemistry, drug discovery, and materials science who utilize this important chemical intermediate. The provided experimental protocols represent standard practices for obtaining high-quality spectroscopic data.

References

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]

-

NIST. 3-(Trifluoromethoxy)benzyl bromide. In: NIST Chemistry WebBook. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for... Available from: [Link]

-

SpectraBase. 3-Chloro-5-fluorobenzyl bromide. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

ResearchGate. 1D 19 F-NMR spectrum of 300 mM... Available from: [Link]

-

PubChemLite. 3-chloro-5-fluorobenzyl bromide (C7H5BrClF). Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS No. 886503-33-9). As a substituted benzyl bromide, this compound is a valuable reagent in organic synthesis but shares a hazard profile with other compounds in its class, requiring stringent safety protocols.[1][2] This guide moves beyond basic safety data to provide a framework for risk assessment and management in a laboratory setting.

Compound Profile and Hazard Identification

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[3][4] Its utility stems from the reactivity of the benzylic bromide, which allows for the introduction of the 3-chloro-5-(trifluoromethoxy)benzyl moiety into a target structure.[2] However, this reactivity is also the source of its primary hazards.

Like other benzyl bromides, it is a potent lachrymator , a substance that irritates the eyes and causes tearing.[1][2][5] Vapors can also be severely irritating to the respiratory system.[6] The primary and most severe risk is its corrosive nature; direct contact can cause severe chemical burns to the skin, eyes, and gastrointestinal tract if ingested.[7][8]

Table 1: Chemical and Physical Properties of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

| Property | Value | Source(s) |

| CAS Number | 886503-33-9 | [3] |

| Molecular Formula | C₈H₅BrClF₃O | [3][9] |

| Molecular Weight | 289.48 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 82 - 84 °C at 13 hPa | |

| Density | 1.594 g/cm³ at 25 °C |

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | corrosive | [8] |

| Serious Eye Damage | H314: Causes severe skin burns and eye damage. | Danger | corrosive | [8] |

The causality behind these hazards lies in the chemical's ability to react with biological nucleophiles, such as water and amine groups found in proteins and tissues. This reactivity leads to the destruction of tissue on contact.[6]

Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, starting with engineering controls to minimize exposure potential.

Engineering and Administrative Controls

All work with 3-Chloro-5-(trifluoromethoxy)benzyl bromide must be conducted within a certified chemical fume hood to contain its corrosive and lachrymatory vapors.[5] The work area should be clearly demarcated, and access restricted to trained personnel. An eyewash station and safety shower must be immediately accessible and tested regularly.[10][11] Administrative controls include maintaining the smallest possible inventory and ensuring all users are thoroughly trained on the specific hazards and emergency procedures outlined in this guide.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The following must be worn at all times when handling the compound:

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification | Rationale | Source(s) |

| Eyes/Face | Tightly fitting safety goggles and a face shield. | ANSI Z87.1 | Protects against splashes and potent lachrymatory vapors.[12] | [8][12] |

| Hands | Impermeable gloves (e.g., Butyl rubber, Viton®). | EN 374 | Prevents skin contact and chemical burns. Inspect gloves before each use.[13] | [12][13] |

| Body | Chemical-resistant lab coat, buttoned completely. | Protects skin from accidental splashes. | [7][10] | |

| Additional | Closed-toe shoes, long pants. | Provides a basic level of protection against spills. | [7] |

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Workflow Diagram

Caption: Decision-making guide for emergency situations.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. [8]Flush the affected skin area with copious amounts of water for at least 15 minutes. [11][14]Seek immediate medical attention. * Eye Contact: This is a medical emergency. Immediately flush eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [8][11]Remove contact lenses if present and easy to do. Call for immediate medical assistance.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. [8]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. This may produce burns in the mouth, throat, and esophagus. [7]Seek immediate medical attention.

Conclusion

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a potent and useful synthetic reagent. Its hazards, while significant, can be effectively managed through a comprehensive safety program that prioritizes engineering controls, mandates correct PPE, and ensures all personnel are trained on robust, validated handling and emergency procedures. By understanding the causality behind the hazards and implementing the multi-layered safety protocols detailed in this guide, researchers can utilize this compound with a high degree of confidence and safety.

References

-

Lachrymators | Laboratory Safety. Brandeis University. [Link]

-

BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Benzyl Bromide | C7H7Br - PubChem. National Institutes of Health. [Link]

-

Benzyl bromide (T3D1776) - T3DB. (2009-06-22). T3DB. [Link]

-

Benzyl Bromination. (2018-02-09). YouTube. [Link]

-

Hazardous Material Spillage. (2018-01-26). IOSR Journal. [Link]

- Preparation method of benzyl bromide.

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Benzyl bromide - Wikipedia. Wikipedia. [Link]

-

Tear gas - Wikipedia. Wikipedia. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 886503-33-9 | MFCD06660311 | 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE [aaronchem.com]

- 10. nj.gov [nj.gov]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. westliberty.edu [westliberty.edu]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl bromide: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

3-Chloro-5-(trifluoromethoxy)benzyl bromide has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifluoromethoxy and chloro substitutions on the aromatic ring, combined with the reactive benzyl bromide moiety, make it a valuable synthon for introducing these key pharmacophores into complex molecules. This guide provides a comprehensive overview of the compound's properties, plausible synthetic routes, analytical characterization, and its applications, offering researchers and drug development professionals a practical resource for leveraging this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized as a bioisostere for other functional groups, offering a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. When combined with a chloro substituent and a reactive benzyl bromide, as in the case of 3-Chloro-5-(trifluoromethoxy)benzyl bromide, the resulting molecule becomes a powerful tool for the synthesis of novel compounds with potentially enhanced efficacy and pharmacokinetic profiles.

While the formal "discovery" of 3-Chloro-5-(trifluoromethoxy)benzyl bromide is not documented in a singular landmark publication, its appearance in the catalogs of chemical suppliers and its implicit use in patented synthetic schemes underscore its importance as a specialized intermediate. This guide aims to consolidate the available knowledge and provide a practical framework for its synthesis and application.

Physicochemical Properties and Structural Attributes

The strategic arrangement of substituents on the benzene ring of 3-Chloro-5-(trifluoromethoxy)benzyl bromide dictates its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 886503-33-9 | [1][2] |

| Molecular Formula | C₈H₅BrClF₃O | [1][2] |

| Molecular Weight | 289.48 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and have low solubility in water. The presence of the -OCF3 group can enhance solubility in polar solvents compared to -CF3 analogues. | [3] |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electrophilicity of the benzylic carbon. This, in conjunction with the chloro substituent, can affect the kinetics and regioselectivity of its reactions.

Synthetic Pathways: A Practical Approach

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide can be logically approached through two primary routes, starting from either the corresponding toluene or benzyl alcohol derivative.

Route 1: Free-Radical Bromination of 3-Chloro-5-(trifluoromethoxy)toluene

This is a common and industrially scalable method for the synthesis of benzyl bromides.[4] The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, which is then quenched by molecular bromine.

Caption: Synthetic pathway via free-radical bromination.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 3-Chloro-5-(trifluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Initiation: The reaction mixture is heated to reflux or irradiated with a suitable light source to initiate the reaction.

-

Monitoring: The progress of the reaction is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Chloro-5-(trifluoromethoxy)benzyl bromide.

Route 2: Bromination of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol

This method is often preferred for laboratory-scale synthesis due to its milder conditions and high selectivity.[5] The hydroxyl group of the benzyl alcohol is converted to a good leaving group, which is then displaced by a bromide ion.

Caption: Synthetic pathway via bromination of benzyl alcohol.

Experimental Protocol (Representative):

-

Reaction Setup: A solution of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: The brominating agent (e.g., phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃)) is added dropwise to the solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired benzyl bromide.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of 3-Chloro-5-(trifluoromethoxy)benzyl bromide are crucial for its successful application. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a singlet for the benzylic methylene (-CH₂Br) protons, typically in the range of 4.4-4.7 ppm.

-

¹³C NMR: The carbon NMR will display distinct resonances for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethoxy group.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the -OCF₃ group.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl bromides include the loss of the bromine atom to form a stable benzyl cation.[6][7] Further fragmentation of the aromatic ring and the trifluoromethoxy group can also be observed, providing additional structural information.[8]

-

Applications in Research and Development

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a versatile electrophile used to introduce the 3-chloro-5-(trifluoromethoxy)benzyl moiety into a wide range of molecules.

Medicinal Chemistry and Drug Discovery

The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[9] The chloro substituent can also contribute to binding affinity and modulate electronic properties.[10] This benzyl bromide is therefore a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases.

Caption: General reaction scheme in medicinal chemistry.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, the incorporation of the 3-chloro-5-(trifluoromethoxy)benzyl group into pesticides and herbicides can lead to compounds with enhanced potency, selectivity, and environmental persistence.

Safety and Handling

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a reactive electrophile and should be handled with appropriate safety precautions. As a benzyl bromide, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-5-(trifluoromethoxy)benzyl bromide is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive benzyl bromide moiety with chloro and trifluoromethoxy substituents makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.

References

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- Google Patents. (n.d.). US5750728A - Process for the preparation of aromatic bromomethyl compounds.

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved January 17, 2026, from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 17, 2026, from [Link]

-

Supporting information. (n.d.). Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethoxy)benzyl bromide. Retrieved January 17, 2026, from [Link]

-

Powered by XMB 1.9.11. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved January 17, 2026, from [Link]

-

Aaron Chemistry. (n.d.). 886503-33-9 | MFCD06660311 | 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 17, 2026, from [Link]

-

PubMed. (2020, March). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 886503-33-9 | MFCD06660311 | 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE [aaronchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)benzyl bromide: Synthesis, Analogs, and Applications

This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and drug discovery. We will delve into its synthesis, explore the preparation and properties of its analogs and derivatives, and discuss its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated organic compounds.

Introduction: The Significance of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2][3] Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[4][5] It is highly electronegative, metabolically stable, and can modulate a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] 3-Chloro-5-(trifluoromethoxy)benzyl bromide serves as a versatile reagent for introducing this valuable pharmacophore into a wide range of molecular scaffolds.

Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

| Property | Value |

| CAS Number | 886503-33-9 |

| Molecular Formula | C₈H₅BrClF₃O |

| Molecular Weight | 289.48 g/mol |

| Appearance | Colorless to light yellow liquid |

Synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

The synthesis of the title compound is a multi-step process that begins with a suitably substituted aniline precursor. The key transformation is the benzylic bromination of the corresponding toluene derivative.

Synthesis of the Precursor: 3-Chloro-5-(trifluoromethoxy)toluene

The synthesis of 3-chloro-5-(trifluoromethoxy)toluene is not a trivial one-step reaction but can be achieved through a strategic sequence of reactions, often starting from a commercially available substituted aniline. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethoxy)toluene

Step 1: Diazotization and Chlorination of 3-Amino-5-chlorotoluene

-

To a stirred solution of 3-amino-5-chlorotoluene in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (NaNO₂) is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl (Sandmeyer reaction) to yield 3,5-dichlorotoluene.

Step 2: Nucleophilic Aromatic Substitution with Trifluoromethoxide Source

-

3,5-dichlorotoluene is reacted with a source of trifluoromethoxide, such as potassium trifluoromethoxide (KOCF₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. This reaction selectively displaces one of the chlorine atoms to introduce the trifluoromethoxy group, yielding 3-chloro-5-(trifluoromethoxy)toluene.

Benzylic Bromination

The final step involves the free-radical bromination of the methyl group of 3-chloro-5-(trifluoromethoxy)toluene. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[6][7][8][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine, minimizing side reactions.[8] The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]

Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

Materials:

-

3-Chloro-5-(trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-(trifluoromethoxy)toluene in the chosen solvent.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-Chloro-5-(trifluoromethoxy)benzyl bromide, which can be further purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is used to maintain a low concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[8]

-

Radical Initiator/Light: Energy input in the form of heat and a radical initiator or light is necessary to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction.[6][7]

-

Solvent Choice: While carbon tetrachloride is a traditional solvent for these reactions, its toxicity has led to the use of alternatives like acetonitrile. The choice of solvent can influence reaction rates and selectivity.

Diagram 1: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

Caption: Synthetic pathway to the target compound.

Analogs and Derivatives

The core structure of 3-Chloro-5-(trifluoromethoxy)benzyl bromide can be readily modified to generate a library of analogs with diverse properties. These modifications can be broadly categorized into two types: variations on the aromatic ring and derivatization of the benzylic bromide.

Aromatic Ring Analogs

Modifications to the aromatic ring can be achieved by starting with different substituted anilines or by performing further electrophilic aromatic substitution reactions on the toluene precursor (though the trifluoromethoxy group is deactivating).

Table 2: Examples of Aromatic Ring Analogs

| Starting Material | Resulting Benzyl Bromide Analog | Key Feature |

| 3-Amino-5-fluorotoluene | 3-Fluoro-5-(trifluoromethoxy)benzyl bromide | Introduction of a different halogen |

| 3-Amino-5-methyltoluene | 3-Methyl-5-(trifluoromethoxy)benzyl bromide | Introduction of an electron-donating group |

| 3-Amino-5-cyanotoluene | 3-Cyano-5-(trifluoromethoxy)benzyl bromide | Introduction of an electron-withdrawing group |

Derivatives via Nucleophilic Substitution

The primary utility of 3-Chloro-5-(trifluoromethoxy)benzyl bromide lies in its reactivity as an electrophile. The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Diagram 2: Derivatization of 3-Chloro-5-(trifluoromethoxy)benzyl bromide

Caption: Common derivatization reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolve 3-Chloro-5-(trifluoromethoxy)benzyl bromide in a suitable solvent (e.g., acetone, THF, DMF).

-

Add the nucleophile (e.g., an alcohol, thiol, amine, or carboxylate salt), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-